Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core, a bromine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the brominated and aminated imidazo[1,5-a]pyrazine with a piperidine derivative under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
Comparison: Compared to these similar compounds, Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring. This structural difference can influence its chemical reactivity and biological activity, making it unique in its applications .
Properties
Molecular Formula |
C19H20BrN5O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-10-25(15)18(23-16)14-7-4-9-24(11-14)19(26)27-12-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,21,22) |
InChI Key |
MJKBIYQVKABOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.